Alfaxalone Alfaxalone Alphaxolone is a corticosteroid hormone.
Alfaxalone is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance.
Alfaxalone, also known as alphaxalone or alphaxolone, is a neuroactive steroid and general anaesthetic. It is used in veterinary practice under the trade name Alfaxan, and is licensed for use in both dogs and cats. Along with alfadolone, it is also one of the constituents of anesthetic drug mixture althesin.
Alfaxalone is a synthetic neuroactive steroid, with anesthetic activity. Upon administration, alfaxalone binds to the gamma-aminobutyric acid (GABA)-A cell surface receptor, thereby enhancing the inhibitory actions of GABA-A in the brain. This leads to modulation of neuronal cell membrane chloride ion transport and induction and maintenance of anesthesia.
Brand Name: Vulcanchem
CAS No.: 23930-19-0
VCID: VC0005218
InChI: InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,19+,20-,21+/m0/s1
SMILES: CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C
Molecular Formula: C21H32O3
Molecular Weight: 332.5 g/mol

Alfaxalone

CAS No.: 23930-19-0

VCID: VC0005218

Molecular Formula: C21H32O3

Molecular Weight: 332.5 g/mol

Purity: >98 %

* For research use only. Not for human or veterinary use.

Alfaxalone - 23930-19-0

Description Alphaxolone is a corticosteroid hormone.
Alfaxalone is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance.
Alfaxalone, also known as alphaxalone or alphaxolone, is a neuroactive steroid and general anaesthetic. It is used in veterinary practice under the trade name Alfaxan, and is licensed for use in both dogs and cats. Along with alfadolone, it is also one of the constituents of anesthetic drug mixture althesin.
Alfaxalone is a synthetic neuroactive steroid, with anesthetic activity. Upon administration, alfaxalone binds to the gamma-aminobutyric acid (GABA)-A cell surface receptor, thereby enhancing the inhibitory actions of GABA-A in the brain. This leads to modulation of neuronal cell membrane chloride ion transport and induction and maintenance of anesthesia.
CAS No. 23930-19-0
Product Name Alfaxalone
Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
IUPAC Name (3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one
Standard InChI InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,19+,20-,21+/m0/s1
Standard InChIKey DUHUCHOQIDJXAT-OLVMNOGESA-N
Isomeric SMILES CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C
SMILES CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C
Canonical SMILES CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C
Purity >98 %
Synonyms alfaxalone
alfaxolone
alphaxalone
alphaxalone, (3alpha)-isomer
alphaxalone, (3alpha,5beta)-isomer
alphaxalone, (3beta,5alpha)-isomer
alphaxalone, (3beta,5beta)-isomer
delta(16)-alfaxalone
hydroxy-5 alpha-pregnane-11,20-dione
Reference Roan R: Use of alfaxalone in rabbits. Vet Rec. 2009 Feb 7;164(6):188. [PMID:19202182]
Strachan FA, Mansel JC, Clutton RE: A comparison of microbial growth in alfaxalone, propofol and thiopental. J Small Anim Pract. 2008 Apr;49(4):186-90. doi: 10.1111/j.1748-5827.2007.00473.x. Epub 2008 Jan 11. [PMID:18194193]
Vettorato E: Prolonged intravenous infusion of alfaxalone in a cat. Vet Anaesth Analg. 2013 Sep;40(5):551-2. doi: 10.1111/vaa.12044. Epub 2013 Apr 24. [PMID:23611452]
Herbert GL, Murison PJ: Eye position of cats anaesthetised with alfaxalone or propofol. Vet Rec. 2013 Apr 6;172(14):365. doi: 10.1136/vr.101404. Epub 2013 Feb 5. [PMID:23385007]
Goodwin W, Keates H, Pasloske K, Pearson M, Sauer B, Ranasinghe MG: Plasma pharmacokinetics and pharmacodynamics of alfaxalone in neonatal foals after an intravenous bolus of alfaxalone following premedication with butorphanol tartrate. Vet Anaesth Analg. 2012 Sep;39(5):503-10. doi: 10.1111/j.1467-2995.2012.00734.x. Epub 2012 May 30. [PMID:22642499]
Bertelsen MF, Sauer CD: Alfaxalone anaesthesia in the green iguana (Iguana iguana). Vet Anaesth Analg. 2011 Sep;38(5):461-6. doi: 10.1111/j.1467-2995.2011.00640.x. [PMID:21831051]
Jungck E, Kloss T, Blendl M, Hoerster W, Klaucke D: [Experiences with the steroid narcotic alfaxalone/alfadolone (Aurantex) in emergency patients in rescue service]. Anasth Intensivther Notfallmed. 1983 Feb;18(1):8-13. [PMID:6846760]
Brewster ME, Estes KS, Bodor N: Development of a non-surfactant formulation for alfaxalone through the use of chemically-modified cyclodextrins. J Parenter Sci Technol. 1989 Nov-Dec;43(6):262-5. [PMID:2600731]
Adami C, d'Ovidio D, Casoni D: Alfaxalone-butorphanol versus alfaxalone-morphine combination for immersion anaesthesia in oriental fire-bellied toads (Bombina orientalis). Lab Anim. 2015 Aug 25. pii: 0023677215601300. [PMID:26306614]
Tamura J, Ishizuka T, Fukui S, Oyama N, Kawase K, Itami T, Miyoshi K, Sano T, Pasloske K, Yamashita K: Sedative effects of intramuscular alfaxalone administered to cats. J Vet Med Sci. 2015 Aug;77(8):897-904. doi: 10.1292/jvms.14-0200. Epub 2015 Mar 19. [PMID:25786416]
PubChem Compound 104845
Last Modified Sep 13 2023

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